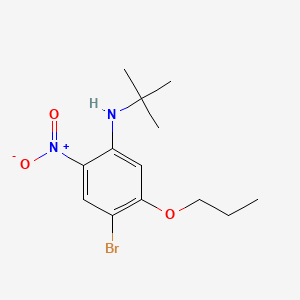

4-溴-N-(叔丁基)-2-硝基-5-丙氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

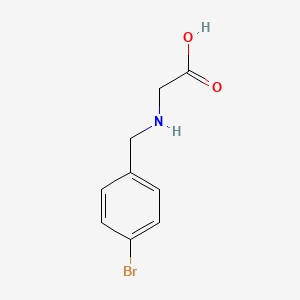

The compound “4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline” is likely an organic compound containing a bromine atom, a tert-butyl group, a nitro group, and a propoxy group attached to an aniline (a benzene ring with an amino group). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the bromine, tert-butyl, nitro, and propoxy groups in separate reactions. Without specific literature or studies to reference, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of the bromine, tert-butyl, nitro, and propoxy groups on the aniline ring. This arrangement would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing or electron-donating effects of the substituent groups (bromine, tert-butyl, nitro, and propoxy). For example, the nitro group is a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the substituent groups. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学研究应用

合成溴化合物:Churakov等人(1994年)的研究详细描述了溴化2-(叔丁基-NNO-偶氮)苯胺的合成,这与4-溴-N-(叔丁基)-2-硝基-5-丙氧基苯胺密切相关。这些化合物是通过选择性还原和溴化过程合成的,表明该化合物在创造专门的溴化分子(Churakov et al., 1994)方面的实用性。

多偶联试剂:Auvray等人(1985年)描述了3-溴-2-(叔丁基磺酰基)-1-丙烯作为多偶联试剂的用途,与各种亲电试剂反应,产生功能多样化的磺酮。这项研究展示了溴化合物在促进复杂有机合成(Auvray et al., 1985)方面的潜力。

硝基芳基醚的制备:Harikumar和Rajendran(2014年)研究了在多位相转移催化条件下使用溴化合物制备1-丁氧基-4-硝基苯的过程。这项研究对于理解溴化合物如4-溴-N-(叔丁基)-2-硝基-5-丙氧基苯胺在硝基芳基醚合成中的作用(Harikumar & Rajendran, 2014)具有相关性。

高度应变亚氮的合成:Zhurko等人(2020年)描述了高度应变亚氮的合成过程,这个过程可能与4-溴-N-(叔丁基)-2-硝基-5-丙氧基苯胺的操控相关。他们的工作涉及通过与丁基锂反应制备化合物,表明溴化合物在创造稳定亚氮化合物(Zhurko et al., 2020)方面的多功能性。

催化和合成:Ratnikov等人(2011年)对二铑催化的酚和苯胺氧化进行了研究,突出了溴化合物在催化中的潜在应用,这对于4-溴-N-(叔丁基)-2-硝基-5-丙氧基苯胺在类似催化过程中的应用(Ratnikov et al., 2011)可能具有相关性。

作用机制

安全和危害

As with any chemical compound, handling “4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Without specific safety data, it’s difficult to comment on the exact hazards associated with this compound .

未来方向

属性

IUPAC Name |

4-bromo-N-tert-butyl-2-nitro-5-propoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O3/c1-5-6-19-12-8-10(15-13(2,3)4)11(16(17)18)7-9(12)14/h7-8,15H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJKOHOAQWXYTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)NC(C)(C)C)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716666 |

Source

|

| Record name | 4-Bromo-N-tert-butyl-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline | |

CAS RN |

1305322-90-0 |

Source

|

| Record name | 4-Bromo-N-tert-butyl-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)

![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)

![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)